molecular formula C13H12FN B12528689 5-Fluoro-3'-methylbiphenyl-2-amineE

5-Fluoro-3'-methylbiphenyl-2-amineE

Cat. No.: B12528689
M. Wt: 201.24 g/mol
InChI Key: XDLDVVGGQNYHEJ-UHFFFAOYSA-N
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Description

5-Fluoro-3’-methylbiphenyl-2-amineE is an organic compound with the molecular formula C13H12FN It is a derivative of biphenyl, where a fluorine atom is substituted at the 5th position and a methyl group at the 3’ position of the biphenyl ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3’-methylbiphenyl-2-amineE typically involves the following steps:

Industrial Production Methods

Industrial production methods for 5-Fluoro-3’-methylbiphenyl-2-amineE are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3’-methylbiphenyl-2-amineE undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 5-Fluoro-3’-methylbiphenyl-2-amineE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-3’-methylbiphenyl-2-amineE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine and methyl substitutions enhance its stability and reactivity compared to other biphenyl derivatives .

Properties

Molecular Formula

C13H12FN

Molecular Weight

201.24 g/mol

IUPAC Name

4-fluoro-2-(3-methylphenyl)aniline

InChI

InChI=1S/C13H12FN/c1-9-3-2-4-10(7-9)12-8-11(14)5-6-13(12)15/h2-8H,15H2,1H3

InChI Key

XDLDVVGGQNYHEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CC(=C2)F)N

Origin of Product

United States

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